2-Amino-4-methyl-6-nitrophenol

描述

Nomenclature and Chemical Identity in Scholarly Contexts

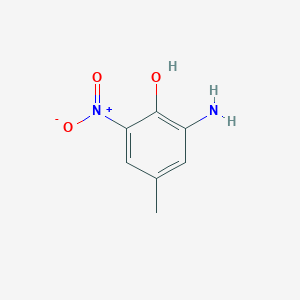

In academic literature and chemical databases, 2-Amino-4-methyl-6-nitrophenol is identified by several key descriptors. Its systematic IUPAC name is this compound. nih.gov The compound is also known by synonyms such as 2-Amino-6-nitro-p-cresol and 2-Amino-6-nitro-4-methylphenol. chemimpex.comcanbipharm.com

The chemical's identity is definitively established by its CAS (Chemical Abstracts Service) Registry Number, which is 6265-07-2. chemimpex.comcanbipharm.comevitachem.comcalpaclab.comindiafinechemicals.com Its molecular formula is C7H8N2O3, and it has a molecular weight of approximately 168.15 g/mol . canbipharm.comevitachem.comcalpaclab.com The structure of this compound consists of a phenol (B47542) ring substituted with an amino group (-NH2), a methyl group (-CH3), and a nitro group (-NO2) at positions 2, 4, and 6, respectively. evitachem.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| Synonyms | 2-Amino-6-nitro-p-cresol, 2-Amino-6-nitro-4-methylphenol chemimpex.comcanbipharm.com |

| CAS Number | 6265-07-2 chemimpex.comcanbipharm.comevitachem.comcalpaclab.comindiafinechemicals.com |

| Molecular Formula | C7H8N2O3 canbipharm.comevitachem.comcalpaclab.com |

| Molecular Weight | 168.15 g/mol canbipharm.comevitachem.comcalpaclab.com |

| InChI Key | AJWIWEGQLDDWQC-UHFFFAOYSA-N evitachem.comsigmaaldrich.com |

Historical Perspectives of Research on Aminonitrophenols and Cresols

The study of aminonitrophenols is rooted in the broader history of organic chemistry, particularly the exploration of aromatic compounds. Research into these molecules has been driven by their utility as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. chemimpex.comgoogle.com The presence of amino, nitro, and hydroxyl functional groups on a benzene (B151609) ring gives rise to a variety of isomers with distinct chemical properties and applications.

Cresols, or methylphenols, have an even longer history, with their initial discovery and use tied to coal tar distillation. wikipedia.orgbritannica.com They exist as three isomers: ortho-, meta-, and para-cresol. wikipedia.orgbritannica.com Historically, cresols have been recognized for their disinfectant and antiseptic properties. britannica.com They have also served as crucial precursors in the chemical industry for producing resins, pesticides, and antioxidants. wikipedia.orgbritannica.com The investigation of substituted cresols, such as the nitrated and aminated derivatives, represents a natural progression in the field, aiming to create molecules with specific functionalities for advanced applications. Research into p-cresol (B1678582), for instance, has been extensive, particularly in the context of its biological implications. oup.com

Significance and Research Landscape of this compound

This compound holds significance primarily as a chemical intermediate. evitachem.com Its molecular structure makes it a valuable building block in organic synthesis. chemimpex.com

The research landscape for this compound reveals its application in several key areas:

Dye and Pigment Synthesis: It serves as an intermediate in the creation of dyes, including azo dyes. chemimpex.com These dyes are noted for their stability and vibrant colors, finding use in textiles and printing inks. chemimpex.com

Pharmaceutical Research: The compound is utilized in the synthesis of various pharmaceutical agents. chemimpex.com Researchers are exploring its potential as an intermediate for developing new therapeutic molecules. evitachem.com

Material Science: It is used in studies related to organic synthesis and the development of new materials. chemimpex.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Yellow to orange crystal or powder chembk.com |

| Melting Point | ~119 °C chembk.comlookchem.com |

| Boiling Point | ~299.1 °C (Predicted) chembk.comlookchem.com |

| Density | ~1.421 g/cm³ (Predicted) chembk.comlookchem.com |

| pKa | ~7.19 (Predicted) chembk.comlookchem.com |

| Solubility | Limited in water, better in organic solvents chembk.com |

Current research continues to explore the synthetic utility of this compound. Its reactivity, stemming from the interplay of its functional groups, allows for a range of chemical transformations. This makes it a compound of ongoing interest for chemists developing novel molecules with tailored properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWIWEGQLDDWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211704 | |

| Record name | 2-Amino-6-nitro-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6265-07-2 | |

| Record name | 2-Amino-4-methyl-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-nitro-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-nitro-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitro-4-methyl-6-amino-phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX839F48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Advanced Synthetic Routes to 2-Amino-4-methyl-6-nitrophenol

The synthesis of this compound is typically not a single-step process. Advanced routes focus on achieving high yield and purity through multi-step sequences that allow for precise control over the introduction of each functional group.

The most prevalent multi-step synthesis for this compound commences with 4-methylphenol (p-cresol) as the starting material. evitachem.com This strategy hinges on two primary transformations: nitration followed by a selective reduction.

The general pathway is as follows:

Dinitration of p-Cresol (B1678582): The p-cresol is first subjected to dinitration to introduce two nitro groups onto the aromatic ring, yielding 4-methyl-2,6-dinitrophenol.

Selective Reduction: The resulting dinitro compound undergoes a partial reduction, where one of the two nitro groups is selectively converted to an amino group. This step is crucial as it must leave the second nitro group intact to form the final product.

An alternative, though less common, approach involves the partial reduction of 2,4-dinitrophenol (B41442), although this would yield 2-amino-4-nitrophenol (B125904), a related but different compound. epa.gov The principles of selective reduction, however, remain a cornerstone of these synthetic designs. The strategic order of these reactions is dictated by the directing effects of the substituents on the aromatic ring. uci.edu

Table 1: Overview of a Common Multi-step Synthesis Strategy

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | p-Cresol | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-methyl-2,6-dinitrophenol | Introduction of nitro groups |

| 2 | 4-methyl-2,6-dinitrophenol | Selective reducing agent (e.g., Sodium sulfide) | This compound | Selective conversion of one nitro group to an amino group |

Catalysis plays a pivotal role, particularly in the reduction step of the synthesis. The selective reduction of one nitro group in a dinitrated precursor is a delicate process where the choice of catalyst and reaction conditions is paramount.

Common catalytic systems for the reduction of nitroaromatics include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst. epa.gov Catalysts such as Raney nickel or palladium on carbon (Pd/C) are frequently used. evitachem.comgoogle.com The process must be carefully controlled to prevent the reduction of both nitro groups.

Metal-Based Chemical Reduction: Reagents like sodium borohydride (B1222165) can be used, often with a catalyst to enhance reactivity and selectivity. evitachem.com A patented method for a similar reduction utilizes a combination of ferric trichloride (B1173362) hexahydrate and activated carbon with hydrazine (B178648) hydrate (B1144303) as the reducing agent. This system is noted for its high yield and favorable reaction conditions.

Recent research has also explored the use of highly dispersed palladium nanoparticles anchored on various supports for the hydrogenation of nitroaromatics, offering high efficiency and potential for catalyst recycling.

Table 2: Catalytic Systems for Nitro Group Reduction

| Catalyst System | Reducing Agent | Key Features |

| Raney Nickel | Hydrogen Gas (H₂) | Widely used for catalytic hydrogenation. evitachem.com |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Effective for hydrogenation; requires careful control for selectivity. google.com |

| Ferric chloride / Activated Carbon | Hydrazine Hydrate | High yield, mild conditions. |

Modern synthetic chemistry increasingly emphasizes sustainability. In the context of this compound synthesis, green chemistry principles are applied to minimize environmental impact and improve process efficiency.

Key green approaches include:

Use of Greener Solvents: Employing water as a solvent where possible, which is notable in certain reduction and purification steps, reduces reliance on volatile organic compounds.

Catalyst Innovation: The development of recyclable catalysts, such as supported metal nanoparticles, aligns with green principles by minimizing waste. nih.govscispace.com The synthesis of these nanocatalysts can itself be green, for instance, by using plant extracts as reducing and capping agents. scielo.brsciepublish.com

Process Optimization: Utilizing continuous flow reactors can lead to better control over reaction conditions, improved safety, higher yields, and reduced waste compared to traditional batch processing. evitachem.comrsc.org

Reaction Mechanisms in this compound Formation and Derivatization

Understanding the underlying mechanisms of the reactions involved is fundamental to optimizing the synthesis and predicting the chemical behavior of this compound.

While one source points to the aminolysis of methyl p-nitrophenol as a potential synthetic route, the primary and more chemically established pathway to introduce the amino group in this compound is through the reduction of a nitro group. epa.govchembk.com

The term "aminolysis" typically refers to the displacement of a leaving group by an amine. Kinetic studies on the aminolysis of various nitrophenyl esters, for example, detail a mechanism where an amine nucleophilically attacks the carbonyl carbon of the ester, leading to the expulsion of a nitrophenoxide ion. nih.govacs.orgresearchgate.net This reaction proceeds through a tetrahedral addition intermediate. acs.org While this demonstrates a type of reaction that nitrophenol derivatives can undergo, it is distinct from the core synthesis of this compound from p-cresol. The derivatization of the title compound, however, could involve aminolysis reactions at other functional sites under specific conditions.

The nitration of p-cresol is a classic example of an electrophilic aromatic substitution reaction. uci.eduminia.edu.eg The mechanism involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of nitric acid and a strong acid catalyst like sulfuric acid. minia.edu.eg

The key mechanistic steps are:

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Electrophilic Attack: The π-electron system of the p-cresol ring attacks the nitronium ion. The existing hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. Since the para position is blocked by the methyl group, the nitronium ion is directed to the positions ortho to the strongly activating hydroxyl group.

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uci.edu

Deprotonation: A weak base, such as a water molecule or bisulfate ion, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the nitrated product.

Research on the nitration of cresols indicates that the reaction proceeds at a very high rate. rsc.org Under certain conditions, side reactions such as ipso-substitution (attack at the carbon already bearing the methyl group) can occur, potentially leading to rearrangements and the formation of isomers like 4-methyl-2-nitrophenol. rsc.orgcore.ac.uk Controlling the reaction temperature and reagent concentration is critical to favor the desired dinitration at the 2 and 6 positions. core.ac.uk

Reduction Reaction Mechanisms

The reduction of the nitro group is a fundamental transformation in the synthesis of aromatic amines, including the conversion of precursors to this compound. This process involves the conversion of a strongly electron-withdrawing nitro group (-NO₂) into a strongly electron-donating amino group (-NH₂), significantly altering the chemical properties of the aromatic ring. masterorganicchemistry.com The reduction can be achieved through various methods, including catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This method is widely employed for the reduction of nitroarenes due to its efficiency and clean reaction profiles. nowgonggirlscollege.co.in The process typically involves hydrogen gas (H₂) and a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. masterorganicchemistry.comwikipedia.org The mechanism of catalytic hydrogenation of aromatic nitro compounds is generally understood to follow a sequence of steps occurring on the catalyst surface. bohrium.comorientjchem.org

Two common mechanisms proposed for this surface-catalyzed reaction are the Langmuir-Hinshelwood and Eley-Rideal models. bohrium.com

Langmuir-Hinshelwood Mechanism: Both the nitrophenol and the reducing agent (e.g., H₂ or a hydride donor like NaBH₄) adsorb onto the surface of the catalyst. The reaction then occurs between the two adsorbed species. bohrium.comrsc.org

Eley-Rideal Mechanism: Only one of the reactants (typically the hydrogen or hydride) is adsorbed on the catalyst surface, which then reacts with the other reactant (the nitro compound) directly from the solution phase. bohrium.com

The hydrogenation pathway from the nitro group (-NO₂) to the amino group (-NH₂) is not a single step but proceeds through several intermediates. The accepted pathway involves the sequential addition of hydrogen atoms, forming nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amine is produced. orientjchem.org

General Hydrogenation Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

In some cases, particularly in alkaline environments, intermediates can react with each other to form dimeric species like azoxy, azo, and hydrazo compounds. orientjchem.org

Chemical Reduction: Alternatively, the reduction can be performed using metals in acidic solutions, such as tin (Sn), iron (Fe), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction proceeds via a series of single electron transfers from the metal to the nitro group. Another common industrial method for the selective reduction of one nitro group in dinitrophenols involves using alkali metal sulfides or hydrosulfides, such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaHS). wikipedia.orgorgsyn.orggoogle.com A patent for a related compound, 2-amino-4-tert-pentyl-6-nitrophenol, describes a reduction step using a 30% sodium disulfide solution in a solvent system of ethanol (B145695) and DMF at elevated temperatures (70-95 °C). google.com

The table below summarizes various catalytic systems used for the reduction of nitrophenols, which are analogous to the reduction required for synthesizing this compound.

| Catalyst System | Reducing Agent | Substrate Example | Key Findings | Reference |

| NixCuy Bimetallic Nanostructures | NaBH₄ | 2-Nitrophenol, 4-Nitrophenol (B140041) | Bimetallic catalysts showed higher activity than monometallic counterparts. Ni₇Cu was most effective for 2-NP reduction. | acs.org |

| Gold Nanoparticles (Au@[C₄C₁₆Im]Br) | NaBH₄ | 2-Nitrophenol, 4-Nitrophenol | Reaction follows Langmuir-Hinshelwood kinetics. Reduction of 4-NP is faster than 2-NP, likely due to intramolecular hydrogen bonding in 2-NP. | rsc.org |

| HKUST-1/Hydrogel Composite | NaBH₄ | 2-Nitrophenol, 4-Nitrophenol | The copper-based metal-organic framework catalyst effectively reduced nitrophenols to aminophenols. | rsc.org |

| Sodium Sulfide (fused) | Self-reducing | 2,4-Dinitrophenol | Industrial method using Na₂S in an aqueous solution with ammonium (B1175870) chloride to yield 2-amino-4-nitrophenol. | orgsyn.org |

Addition Reactions involving 2-Amino-4-nitrophenol Derivatives

The amino group of 2-amino-4-nitrophenol and its derivatives is a potent nucleophile, enabling it to participate in various addition reactions. These reactions are crucial for synthesizing more complex molecules with applications in materials science and as chemical sensors.

A notable example is the Michael-type addition reaction between 2-amino-4-nitrophenol and methyl cinnamate. researchgate.net In this multi-step synthesis, cinnamaldehyde (B126680) is first oxidized to cinnamic acid, which is then esterified to methyl cinnamate. The final step involves the nucleophilic addition of the amino group of 2-amino-4-nitrophenol to the activated double bond of methyl cinnamate. The reaction, conducted in refluxing dichloromethane (B109758) for 48 hours, yields methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate. researchgate.net This product incorporates the nitrophenyl moiety as a potential signaling unit for colorimetric sensors. researchgate.net

Another class of reactions involves the condensation of 2-amino-4-nitrophenol with isothiocyanates to form heterocyclic structures. For instance, the reaction with 4-isothiocyanatobutan-2-one (B1656034) leads to the formation of a tricyclic pyrimidine (B1678525) derivative. researchgate.net This transformation proceeds through the initial nucleophilic addition of the amine to the isothiocyanate group (-N=C=S) to form a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization.

The table below details specific addition reactions involving 2-amino-4-nitrophenol derivatives.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Yield | Reference |

| 2-Amino-4-nitrophenol | Methyl Cinnamate | Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate | Nucleophilic Addition | 68% | researchgate.net |

| 2-Amino-4-nitrophenol | 4-Isothiocyanatobutan-2-one | Tricyclic Pyrimidine Derivative | Addition-Cyclization | - | researchgate.net |

Novel Derivatization Strategies for this compound

The functional groups of this compound—the phenolic hydroxyl, the nucleophilic amino group, and the aromatic ring—offer multiple sites for derivatization to create novel compounds with tailored properties. Strategies often focus on modifying the amino group or utilizing both the amino and hydroxyl groups to build heterocyclic systems.

N-Acylation and Schiff Base Formation: The amino group can be readily acylated or converted into an imine (Schiff base). Research on the closely related 2-amino-4-nitrophenol has shown that replacing a hydrogen atom of the amino group with formyl or acetyl groups can enhance the compound's fungicidal activity. researchgate.net This suggests that N-acylation of this compound could be a viable strategy for developing new bioactive molecules.

Furthermore, the amino group can be condensed with aldehydes or ketones to form Schiff bases. For example, 2-amino-4-nitrophenol has been reacted with pyridoxal (B1214274) to synthesize a tridentate Schiff base ligand capable of forming stable complexes with various metal ions. uobaghdad.edu.iq This approach allows for the creation of novel organometallic compounds.

Heterocycle Synthesis: The ortho-positioning of the amino and hydroxyl groups in this compound is ideal for the synthesis of fused heterocyclic systems, such as benzoxazoles. A patented process for a similar compound, 2-amino-6-chloro-4-nitrophenol, describes its reaction with an orthocarboxylic acid ester (e.g., triethyl orthoformate) to form a benzoxazole (B165842) derivative. google.com This intermediate can then be further modified, for example, by reduction. This strategy highlights a pathway to convert the aminophenol core into more complex and rigid structures.

Unexpected reaction pathways can also lead to novel derivatives. An attempt to synthesize an azobenzene (B91143) via the reduction of a 2-amino-6-nitrophenol (B1276892) derivative unexpectedly resulted in the formation of a tricyclic phenoxazine (B87303) compound through a one-pot C(Aryl)-N bond cleavage and subsequent cyclization. researchgate.net This indicates that under certain reductive conditions, intramolecular cyclization can be a competing and potentially useful pathway for creating complex heterocyclic derivatives.

The following table summarizes potential derivatization strategies applicable to this compound based on research on analogous compounds.

| Strategy | Reagent Type | Resulting Functional Group/Structure | Potential Application | Reference |

| N-Acylation | Acid chlorides, Anhydrides | N-Aryl Amide | Bioactive compounds | researchgate.net |

| Schiff Base Formation | Aldehydes (e.g., Pyridoxal) | Imine (Schiff Base) | Metal-coordinating ligands | uobaghdad.edu.iq |

| Benzoxazole Formation | Orthoesters | Fused Benzoxazole Ring | Dyes, Pharmaceuticals | google.com |

| Reductive Cyclization | Reducing Agents | Phenoxazine Ring | Dyes, Electronic Materials | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of 2-Amino-4-methyl-6-nitrophenol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. tandfonline.com For compounds like this compound, calculations are often performed using hybrid functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. pharmacophorejournal.comresearchgate.net These studies begin by optimizing the molecular geometry to find the lowest energy conformation. researchgate.net

The optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. In this compound, the intramolecular hydrogen bond between the hydroxyl and nitro groups is a significant structural feature that influences the planarity and stability of the molecule. DFT calculations can accurately predict the geometry of this hydrogen bond. Theoretical calculations for related nitrophenol compounds provide representative values for the key structural parameters. longdom.org

Table 1: Representative Theoretical Geometric Parameters for this compound (Calculated using DFT/B3LYP)

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-OH | ~1.32 Å |

| C-NH₂ | ~1.37 Å | |

| C-NO₂ | ~1.47 Å | |

| N=O (in NO₂) | ~1.23 Å | |

| Bond Angles | C-C-N (amino) | ~122° |

| C-C-N (nitro) | ~119° | |

| O-N-O (nitro) | ~125° |

Note: The values in this table are representative and derived from DFT studies on structurally similar nitrophenol derivatives. longdom.org

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions within a molecule. imist.ma The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net

For this compound, the HOMO is typically localized on the electron-donating amino group and the phenol (B47542) ring, whereas the LUMO is predominantly centered on the electron-withdrawing nitro group. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. imist.ma This distribution facilitates an intramolecular charge transfer (ICT) from the donor part (aminophenol) to the acceptor part (nitro group) upon electronic excitation. imist.ma

Table 2: Representative FMO Properties for Nitrophenol Derivatives

| Property | Value (eV) |

| EHOMO | ~ -6.1 eV |

| ELUMO | ~ -1.8 eV |

| Energy Gap (ΔE) | ~ 4.3 eV |

Note: These values are illustrative, based on theoretical studies of related nitrophenols, and serve to indicate the expected electronic characteristics. imist.ma

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. imist.maresearchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum.

In the MEP map of this compound, the regions of most negative potential (typically colored red) are located around the highly electronegative oxygen atoms of the nitro and hydroxyl groups. mdpi.comresearchgate.net These sites are susceptible to electrophilic attack. Conversely, the regions of most positive potential (colored blue) are found near the hydrogen atoms of the amino group and the hydroxyl group, indicating favorable sites for nucleophilic attack. researchgate.net The MEP analysis thus provides a clear, visual representation of the molecule's reactivity patterns. longdom.org

Molecular Dynamics Simulations of this compound Systems

While specific Molecular Dynamics (MD) simulations for isolated this compound are not extensively documented in readily available literature, the methodology is widely applied to similar systems, such as nitrophenols interacting with surfaces or in solution. chemmethod.com MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of molecular systems. researchgate.netchemmethod.com

For a system involving this compound, MD simulations could be used to:

Investigate the stability of its different conformations.

Study its interaction and hydrogen bonding with solvent molecules.

Analyze its adsorption behavior on various material surfaces, a process relevant to environmental remediation studies of nitrophenols. chemmethod.com

Explore the dynamic stability of complexes it may form, revealing information about intermolecular forces like van der Waals and hydrogen bonding interactions. chemmethod.com

These simulations rely on force fields derived from quantum mechanical calculations or experimental data to describe the potential energy of the system.

Theoretical Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between molecular structure and spectral data.

Theoretical simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman, are commonly performed using DFT calculations. researchgate.netdergipark.org.tr By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental vibrational bands to specific molecular motions. researchgate.netresearchgate.net

For this compound, the calculated vibrational frequencies can be assigned to the stretching, bending, and twisting modes of its functional groups. To improve the agreement between calculated harmonic frequencies and experimental data, it is common practice to apply a scaling factor. researchgate.net Key vibrational modes for this molecule include the O-H stretch of the phenol group, the symmetric and asymmetric N-H stretches of the amino group, and the symmetric and asymmetric stretches of the nitro group. nih.govscribd.com

Table 3: Theoretically Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Typical Predicted Frequency Range (cm⁻¹) |

| Asymmetric N-H Stretch | -NH₂ | 3300 - 3400 |

| Symmetric N-H Stretch | -NH₂ | 3200 - 3300 |

| O-H Stretch | -OH | 3100 - 3300 (broad, H-bonded) |

| Aromatic C-H Stretch | C-H | 3000 - 3100 |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1580 |

| Symmetric NO₂ Stretch | -NO₂ | 1300 - 1350 |

| C-O Stretch | Phenol | 1200 - 1300 |

| C-N Stretch | Amino | 1250 - 1340 |

Note: These frequency ranges are based on DFT calculations and experimental data from structurally related nitrophenols and anilines. researchgate.netnih.govscribd.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a cornerstone of computational chemistry for structure elucidation. The most common and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method. longdom.org This approach is typically employed in conjunction with Density Functional Theory (DFT) calculations, often using hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), to compute the NMR shielding tensors for each nucleus. longdom.orgrsc.org

The process begins with the optimization of the molecule's ground-state geometry using DFT. Once the lowest energy conformation is found, the GIAO method is applied to calculate the absolute magnetic shielding (σ) for each nucleus (e.g., ¹³C and ¹H). The chemical shifts (δ) are then determined by referencing these absolute shielding values to the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. longdom.orgmdpi.com The final predicted chemical shifts can be compared with experimental spectra to confirm molecular structures. longdom.org

While specific computational studies for this compound are not widely published, the following table presents theoretically calculated ¹H and ¹³C NMR chemical shifts for the closely related compound 2,4,6-Trinitrophenol, demonstrating the output of such computational investigations. The calculations were performed using the B3LYP method with the 6-311++G(d,p) basis set. longdom.org

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts (in ppm) for 2,4,6-Trinitrophenol

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H3 | 9.07 | C1 | 151.72 |

| H5 | 9.07 | C2 | 134.11 |

| OH | 11.23 | C3 | 125.15 |

| C4 | 145.20 | ||

| C5 | 125.15 | ||

| C6 | 134.11 |

Data sourced from a computational study on 2,4,6-Trinitrophenol. longdom.org

UV-Vis Absorption and Emission Spectra Predictions

The prediction of electronic absorption spectra is another significant application of computational chemistry, primarily accomplished using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zaresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. researchgate.net

Similar to NMR predictions, the process starts with obtaining a ground-state optimized geometry of the molecule using a method like DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net Following this, TD-DFT calculations are performed to simulate the electronic transitions. The output provides key information, including the maximum absorption wavelengths (λmax), the energy of the transition, and the oscillator strength (f), which indicates the intensity of the absorption. scielo.org.zaresearchgate.net These predicted spectra can be compared with experimental UV-Vis data to understand the electronic structure and the nature of the transitions, such as π-π* or n-π* transitions. scielo.org.za

Due to a lack of specific published TD-DFT data for this compound, the table below shows predicted UV-Vis absorption data for the analogous compound 2,6-Dimethyl-4-nitrophenol, calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-311++G(d,p) basis set.

Table 2: Theoretical UV-Vis Absorption Data for 2,6-Dimethyl-4-nitrophenol

| Method | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| HF | 275.14 | 4.50 | 0.0000 |

| B3LYP | 344.29 | 3.60 | 0.0002 |

Data sourced from a computational study on 2,6-Dimethyl-4-nitrophenol. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction Studies of 2-Amino-4-methyl-6-nitrophenol and its Derivatives

X-ray diffraction techniques are indispensable for elucidating the precise atomic arrangement within a crystal lattice. Both single crystal and powder X-ray diffraction methods are employed to gain a complete understanding of the structural properties of this compound and its derivatives.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the molecular structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and, consequently, the precise positions of atoms within the molecule.

Studies on derivatives of this compound, such as co-crystals with other organic molecules, have been successfully characterized using SCXRD. For instance, the crystal structure of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP) was determined to be orthorhombic with the non-centrosymmetric space group Pna21. asianpubs.orgresearchgate.netasianpubs.org Similarly, the co-crystal of 2-amino-6-methylpyridinium nitrophenolate nitrophenol (2A6MPNN) was found to have a monoclinic crystal structure with the space group P21/c. researchgate.net Another derivative, 2-amino-4-picolinium-nitrophenolate-nitrophenol (2A4PNN), crystallizes in an orthorhombic system with the noncentrosymmetric space group Pna21. researchgate.net

A study on 2-Amino-4-nitrophenol (B125904) monohydrate revealed that it crystallizes in the monoclinic space group P2/n, with two independent molecules in the asymmetric unit. researchgate.net The aromatic rings in these molecules are nearly planar, with the nitro groups slightly twisted out of the ring planes. researchgate.net

Table 1: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP) | Orthorhombic | Pna21 | 13.0726(6) | 11.8157(4) | 12.0281(5) | 90 | 90 | 90 | asianpubs.orgasianpubs.org |

| 2-amino-6-methylpyridinium nitrophenolate nitrophenol (2A6MPNN) | Monoclinic | P21/c | 9.7366(8) | - | - | - | - | - | researchgate.net |

| 2-amino-4-picolinium-nitrophenolate-nitrophenol (2A4PNN) | Orthorhombic | Pna21 | - | - | - | - | - | - | researchgate.net |

| 2-Amino-4-nitrophenol monohydrate | Monoclinic | P2/n | 13.565(3) | 7.0260(14) | 16.489(3) | 90 | 108.83(3) | 90 | researchgate.net |

| 2-Amino-4,6-dimethylpyrimidine 4-nitrophenol (B140041) (AMP4N) | - | - | - | - | - | - | - | - | scribd.com |

Powder X-ray Diffraction (PXRD) for Phase Ascertainment

Powder X-ray Diffraction (PXRD) is a complementary technique used to confirm the crystalline phase of a synthesized material. By comparing the experimental PXRD pattern of a polycrystalline sample to a simulated pattern generated from single-crystal data, the phase purity of the bulk material can be verified. This method is crucial for ensuring that the material synthesized is indeed the desired compound and not a mixture of different crystalline forms. For example, the experimental powder XRD pattern of 2-amino-4-picolinium-nitrophenolate-nitrophenol (2A4PNN) was found to be in good agreement with the simulated pattern, confirming its crystalline phase. researchgate.net Similarly, PXRD has been used to identify the crystalline planes of 2-Amino-4,6-dimethylpyrimidine 4-nitrophenol (AMP4N). scribd.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. This analysis provides insights into the nature and relative importance of various interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal lattice.

For a Schiff base derivative of 2-amino-4-nitrophenol, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H⋯H (33.9%), O⋯H/H⋯O (29.8%), and C⋯H/H⋯C (17.3%) interactions. iucr.org In the case of 2-amino-4-hydroxy-6-methylpyrimidinium 2-hydroxybenzoate, O⋯H/H⋯O interactions were found to be dominant. nih.gov This detailed understanding of intermolecular forces is crucial for predicting and controlling the solid-state properties of the material.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb electromagnetic radiation.

In the analysis of this compound and its derivatives, FT-IR and Raman spectra are used to confirm the presence of key functional groups such as the amino (-NH2), nitro (-NO2), hydroxyl (-OH), and methyl (-CH3) groups, as well as the aromatic ring. For example, in the FT-IR spectrum of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP), the phenolic C-O stretching vibration appears as a broad, intense peak around 1246 cm⁻¹ due to hydrogen bonding. asianpubs.org The FT-Raman spectrum of the same compound shows intense peaks for the CH3 bending modes at 1300 and 1329 cm⁻¹. asianpubs.org

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference | Ref |

|---|---|---|---|---|

| Aromatic C-H | Stretching | ~3076 | 2A4MPPP | asianpubs.org |

| Phenolic C-O | Stretching | ~1246 | 2A4MPPP | asianpubs.org |

| Phenolic C-O | Stretching | ~1106 | 2A4MPPP | asianpubs.org |

| -CH3 | Bending | 1300, 1329 | 2A4MPPP | asianpubs.org |

| Aromatic C-H | Bending | ~844 | 2A4MPPP | asianpubs.org |

| NO2 | Symmetric Stretching | ~1333 | AMP4N | scribd.com |

| C-NO2 | In-plane Bending | ~1170 | AMP4N | scribd.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are routinely used to confirm the molecular structure of this compound and its derivatives.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For instance, in a derivative, the chemical shifts of protons on the aromatic ring can indicate the electronic effects of the substituent groups. researchgate.net The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2-Amino-4,6-dimethylpyrimidine 4-nitrophenol (AMP4N), the signals for the methyl group carbons appear at a chemical shift value of δ 35.90 ppm. scribd.com

Table 3: NMR Chemical Shift Data for Derivatives of this compound

| Nucleus | Compound | Chemical Shift (δ, ppm) | Assignment | Ref |

|---|---|---|---|---|

| ¹³C | 2-Amino-4,6-dimethylpyrimidine 4-nitrophenol (AMP4N) | 35.90 | -CH₃ groups | scribd.com |

| ¹H | 2-Amino-4,6-dimethylpyrimidine 4-nitrophenol (AMP4N) | 6.906–6.960 and 8.095–8.148 | Benzene (B151609) ring protons | scribd.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In this technique, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For 2-Amino-4-nitrophenol, N,O-bis(methyl)-, a derivative of the target compound, the molecular weight has been determined to be 182.1766 g/mol . nist.gov The mass spectrum (electron ionization) provides a unique fragmentation pattern that can be used to confirm the structure of the molecule. nist.gov This information is crucial for verifying the identity of the synthesized compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP) |

| 2-amino-6-methylpyridinium nitrophenolate nitrophenol (2A6MPNN) |

| 2-amino-4-picolinium-nitrophenolate-nitrophenol (2A4PNN) |

| 2-Amino-4-nitrophenol monohydrate |

| 2-Amino-4,6-dimethylpyrimidine 4-nitrophenol (AMP4N) |

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB) |

| 2-amino-4-hydroxy-6-methylpyrimidinium 2-hydroxybenzoate |

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Interactions

UV-Visible spectroscopy is a important tool for probing the electronic structure of this compound. The electronic absorption spectra of this compound are characterized by specific bands that correspond to various electronic transitions within the molecule.

The presence of electron-donating groups (amino and hydroxyl) and an electron-withdrawing group (nitro) on the aromatic ring gives rise to intramolecular charge transfer (CT) interactions. These interactions are a key feature of the molecule's electronic behavior. The UV-Visible spectrum typically shows a strong absorption band in the visible region, which can be attributed to a π→π* transition with significant charge transfer character. This transition involves the movement of electron density from the electron-rich amino and hydroxyl groups to the electron-deficient nitro group.

Studies on similar nitrophenol derivatives have shown that the position and intensity of these absorption bands are sensitive to the solvent polarity. In polar solvents, a bathochromic (red) shift is often observed, indicating a greater stabilization of the excited state due to solvent-solute interactions.

In the solid state, charge-transfer interactions can lead to distinct optoelectronic properties. For instance, in co-crystals involving nitrophenols, evidence of multiple charge-transfer interactions, such as both π–π and n–π* interactions, has been observed. researchgate.net These interactions can give rise to new absorption features in the UV-Vis spectrum. researchgate.net For example, a study on a co-crystal of 2-amino-6-methylpyridinium nitrophenolate nitrophenol reported a new feature band arising at 408 nm, indicative of such charge-transfer phenomena. researchgate.net

The electronic spectra of ortho-substituted phenols, a class to which this compound belongs, have been a subject of both experimental and computational studies to understand the effects of substituents on their solvatochromic behavior. researchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer interactions within the molecule, which are crucial for its optical activity. tandfonline.com

Table 1: UV-Visible Spectral Data for Related Nitrophenol Compounds

| Compound/System | Solvent/State | Absorption Maxima (λmax, nm) | Transition/Interaction | Reference |

| 2-amino-6-methylpyridinium nitrophenolate nitrophenol (co-crystal) | Solid State | 408 | Charge-Transfer Band | researchgate.net |

| 2,6-dichloro-4-nitrophenol (DCNP) with 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP) | Methanol, Ethanol (B145695), Acetonitrile | 395-424 | π→π* transition in PT complex | pharmacophorejournal.com |

| 2-amino-4,6-dimethylpyrimidine 4-nitrophenol (AMP4N) | Methanol | 200-1100 (transmittance range) | - | scribd.com |

| 2-aminophenol | Methanol, DMSO | Not specified | - | researchgate.net |

Thermal Analysis (TG/DTA/DSC) for Thermal Stability and Decomposition Kinetics

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA curves would reveal the temperatures at which the compound begins to decompose and the subsequent mass loss stages. This information is critical for determining the upper-temperature limit of its stability.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These techniques can identify phase transitions such as melting, as well as exothermic or endothermic decomposition processes. For instance, a study on the related compound 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP) showed a melting point around 98 °C, with complete melting at 103.3 °C, followed by decomposition at higher temperatures. nih.gov Another related compound, 2-aminopyridinium 4-nitrophenolate (B89219) 4-nitrophenol (2APNP), was found to decompose beyond 135 °C. researchgate.net

The decomposition of nitrophenols can be a complex process involving multiple steps. The kinetic parameters of these decomposition steps, such as activation energy, frequency factor, and reaction order, can be determined from the thermal analysis data. This information is crucial for understanding the reaction mechanism and predicting the thermal lifetime of the material.

Detailed thermal and kinetic properties, including activation energy and frequency factor, have been discussed for related compounds, highlighting the importance of these parameters for assessing thermal stability. nih.gov

Table 2: Thermal Analysis Data for Related Nitrophenol Compounds

| Compound | Technique | Key Findings | Reference |

| 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP) | TG/DTA | Starts to melt at 98 °C, complete melting at 103.3 °C. | nih.gov |

| 2-aminopyridinium 4-nitrophenolate 4-nitrophenol (2APNP) | TG/DTA | Decomposes beyond 135 °C. | researchgate.net |

| Dimethyl amino pyridinium (B92312) 4-nitrophenolate 4-nitrophenol (DMAPNP) | TG/DTA | Decomposes beyond 250 °C. | researchgate.net |

| Solid samples from 4-nitrophenol and aliphatic amines | TGA/DTA | Showed two endothermic events, with decomposition of 4-nitrophenol at 485 K (212 °C). | researchgate.net |

Coordination Chemistry and Metal Complexation

Ligand Properties of 2-Amino-4-methyl-6-nitrophenol and its Derivatives

The ability of this compound derivatives to act as ligands is rooted in their molecular structure, which features several potential coordination sites. Schiff base derivatives, in particular, are prominent in coordination chemistry. These are typically synthesized through the condensation reaction of an amino compound, such as 2-amino-4-nitrophenol (B125904), with an aldehyde or ketone.

Derivatives of 2-amino-4-nitrophenol, especially Schiff bases, typically coordinate to metal ions through specific donor atoms. Infrared spectroscopy is a key tool for identifying these coordination sites. For instance, in the Schiff base 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol, coordination occurs via the imine nitrogen and the phenolic oxygen atoms. researchgate.net This is evidenced by shifts in the characteristic infrared stretching frequencies of the C=N (imine) and O-H (phenolic) groups upon complexation. researchgate.net Similarly, for the Schiff base derived from pyridoxal (B1214274) and 2-amino-4-nitrophenol, the ligand can exhibit tridentate behavior. researchgate.net The primary donor atoms involved in chelation are the phenolic oxygen, the azomethine (imine) nitrogen, and often another donor atom from the aldehyde/ketone precursor, creating a stable multi-ring structure with the metal ion.

Synthesis and Characterization of Metal Complexes of this compound Derivatives

The synthesis of metal complexes with these ligands is generally straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent.

A variety of transition metal complexes have been prepared using Schiff base derivatives of aminophenols. For example, mixed ligand Co(II) complexes have been synthesized using the Schiff base 2-amino-4-nitrophenol-N-salicylidene [ANPS] and various amino acids. jocpr.com Other studies have reported the synthesis of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) complexes with the Schiff base 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. researchgate.net

The general method for synthesizing these complexes involves refluxing a solution of the ligand and the corresponding metal salt (e.g., nitrates, chlorides, or acetates) in a solvent like ethanol (B145695) or methanol. researchgate.netjacsdirectory.com The resulting solid complexes are then isolated by filtration, washed, and dried. jacsdirectory.com Based on analytical and spectroscopic data, geometries such as tetrahedral, square planar, and octahedral have been proposed for these complexes. researchgate.netjacsdirectory.com For instance, complexes of Mn(II), Co(II), and Zn(II) with a purine-derived Schiff base were found to have a tetrahedral geometry, while the corresponding Cu(II) complex adopted a square planar geometry. jacsdirectory.com

Table 1: Examples of Synthesized Transition Metal Complexes with Derivatives of Aminonitrophenols

| Metal Ion | Ligand Derivative | Proposed Geometry |

|---|---|---|

| Co(II) | 2-amino-4-nitrophenol-N-salicylidene [ANPS] | Not specified |

| Mn(II) | 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | Tetrahedral/Square Planar |

| Co(II) | 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | Tetrahedral/Square Planar |

| Ni(II) | 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | Tetrahedral/Square Planar |

| Cu(II) | 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | Tetrahedral/Square Planar |

| Zn(II) | 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | Tetrahedral/Square Planar |

| Pd(II) | 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | Tetrahedral/Square Planar |

| V(II) | Schiff base of pyridoxal and 2-amino-4-nitrophenol | Not specified |

| Fe(II) | Schiff base of pyridoxal and 2-amino-4-nitrophenol | Not specified |

Spectroscopic techniques are crucial for elucidating the structure and bonding in these metal complexes.

Infrared (IR) Spectroscopy: IR spectra provide direct evidence of ligand coordination. A significant feature in the IR spectrum of the free Schiff base ligand is the band corresponding to the azomethine (C=N) group. jocpr.com Upon complexation, this band typically shifts to a different frequency, indicating the involvement of the imine nitrogen in coordination. nih.gov For example, the C=N stretching vibration in 2-amino-4-nitrophenol-N-salicylidene was observed at 1642.07 cm⁻¹. jocpr.com Similarly, a broad band in the ligand's spectrum assigned to the phenolic -OH group often disappears or shifts upon complexation, confirming deprotonation and coordination of the phenolic oxygen. jocpr.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes show absorption bands that are different from those of the free ligand. jacsdirectory.com These spectra exhibit bands corresponding to intra-ligand transitions (π → π* and n → π*) and d-d electronic transitions within the metal d-orbitals. The d-d transitions are particularly informative for determining the geometry of the complex. For example, a Ni(II) complex showed a band at 460 nm assigned to the ³A₂ → ³T₁(p) transition, and a Cu(II) complex had a band at 610 nm assigned to the ²B₁g → ²A₁g transition, which are characteristic of their respective geometries. jacsdirectory.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is also used to confirm coordination. The chemical shift of the proton in the phenolic -OH group of the free ligand is observed at a specific field. Upon complexation, this signal often disappears, indicating that the proton has been replaced by the metal ion. jacsdirectory.com It has been noted that this shift is likely due to the decrease in electron density at the ¹H proton when the oxygen atom is bonded to the metal ion. jacsdirectory.com

Mass Spectrometry: Mass spectrometry is employed to determine the molar mass and confirm the composition of the synthesized ligands and complexes. researchgate.netjocpr.com

Table 2: Selected Spectroscopic Data for Metal Complexes of Aminonitrophenol Derivatives

| Technique | Ligand/Complex | Key Observation | Reference |

|---|---|---|---|

| IR | Co(II) complex of ANPS | C=N band at 1642.07 cm⁻¹; Broad -OH band at 3555.65 cm⁻¹ | jocpr.com |

| IR | Metal complexes | Shift in v(C=N) vibration from 1613 cm⁻¹ to 1630-1644 cm⁻¹ | nih.gov |

| UV-Vis | Ni(II) Complex | Ligand field transition at 460 nm | jacsdirectory.com |

| UV-Vis | Cu(II) Complex | Ligand field transition at 610 nm | jacsdirectory.com |

| ¹H NMR | Free Ligand | Phenolic -OH proton signal at 4.30 ppm | jacsdirectory.com |

These studies provide insights into the electrolytic nature and the electronic structure of the metal centers in the complexes.

Molar Conductance: Molar conductivity measurements are used to determine whether the complexes are electrolytes or non-electrolytes in solution. This helps in understanding if anions are part of the coordination sphere or are present as counter-ions. For instance, some Schiff base complexes have been shown to be electrolytes in DMSO. researchgate.net

Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the complexes, which in turn provides information about the number of unpaired electrons and the geometry of the metal center. jacsdirectory.com For a series of complexes with a Schiff base derived from a purine, magnetic susceptibility data supported a square planar geometry for the Cu(II) complex and a tetrahedral geometry for the Mn(II), Co(II), Ni(II), and Zn(II) complexes. jacsdirectory.com

Geometry and Stereochemistry of Metal Complexes

Detailed research findings on the specific geometry and stereochemistry of metal complexes formed directly with this compound are not extensively available in the reviewed scientific literature. The focus of existing research has largely been on the synthesis and characterization of the compound itself or its derivatives, rather than its coordination complexes.

However, the structural features of this compound—namely the presence of amino, hydroxyl, and nitro groups on a benzene (B151609) ring—suggest that it can act as a versatile ligand in coordination chemistry. The amino and hydroxyl groups, in particular, provide potential donor sites for chelation with metal ions. The resulting geometry and stereochemistry of such complexes would be dictated by several factors, including the nature of the metal ion, its preferred coordination number, the stoichiometry of the reaction, and the reaction conditions.

Based on the coordination chemistry of analogous aminophenol ligands, it can be postulated that this compound could form complexes with various geometries. For instance, with transition metals like copper(II), nickel(II), or cobalt(II), the formation of tetrahedral, square planar, or octahedral complexes is conceivable. The specific geometry would be influenced by the ligand field stabilization energy and steric factors.

While direct crystallographic data for metal complexes of this compound is not presently available, studies on Schiff bases derived from this compound provide some insight. For example, the synthesis of mixed ligand Co(II) complexes with a Schiff base derived from 2-amino-4-nitrophenol and salicylaldehyde (B1680747) has been reported. In such cases, the geometry is determined by the coordination of the Schiff base and other co-ligands to the metal center.

It is important to note that the following table is a hypothetical representation of potential geometries and stereoisomers based on the known coordination preferences of common metal ions and the structural features of the ligand. This is not based on experimental data for this compound complexes.

Table 1: Postulated Geometries and Stereochemistry of Hypothetical Metal Complexes with this compound

| Metal Ion | Coordination Number | Plausible Geometry | Potential Stereoisomers |

| Cu(II) | 4 | Square Planar or Tetrahedral | Geometric (cis/trans) isomers possible if other ligands are present. |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | Geometric (cis/trans, fac/mer) and optical (Δ/Λ) isomers possible in octahedral complexes. |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Geometric (cis/trans, fac/mer) and optical (Δ/Λ) isomers possible in octahedral complexes. |

| Co(III) | 6 | Octahedral | Geometric (cis/trans, fac/mer) and optical (Δ/Λ) isomers are common. |

| Zn(II) | 4 | Tetrahedral | Generally no stereoisomers due to the d10 configuration, unless the ligands themselves are chiral. |

Further experimental studies, particularly single-crystal X-ray diffraction, are necessary to definitively determine the coordination modes, geometry, and stereochemistry of metal complexes involving this compound.

Biological and Biomedical Research Applications

Antimicrobial Activities of 2-Amino-4-methyl-6-nitrophenol Derivatives and their Metal Complexes

The search for new antimicrobial agents is a critical area of research, and derivatives of this compound, particularly when complexed with metal ions, have shown promise. The chelation theory suggests that complexing a compound with a metal can enhance its antimicrobial efficacy.

A new Schiff base derived from 2-amino, 4-methyl phenol (B47542) and 5-nitro salicylaldehyde (B1680747), along with its metal chelates with Cadmium(II) and Mercury(II), have been synthesized and tested for antimicrobial activity. researchgate.net The results from such studies indicate that metal complexes often exhibit different, and sometimes superior, antimicrobial profiles compared to the free ligands. researchgate.netnih.gov

Antibacterial Efficacy against Gram-positive and Gram-negative Bacteria

Derivatives and their metal complexes have been evaluated against various bacterial strains. For instance, molybdenum(VI) complexes have demonstrated inhibitory activity against both Gram-positive (e.g., B. cerus, L. monocytogenes) and Gram-negative (E. coli, S. aureus) bacteria, with activities comparable to standard antibiotics like ampicillin (B1664943) and tetracycline. nih.govmdpi.com Similarly, a Schiff base derived from 2-(3-aminophenyl)benzimidazole showed improved activity against S. aureus when complexed with lanthanum ions. mdpi.com The antibacterial action of such compounds is often attributed to their ability to disrupt essential enzymatic processes within the bacterial cells. nih.gov

Table 1: Antibacterial Activity of Selected Aminophenol Derivatives and Metal Complexes

| Compound/Complex | Bacterial Strain | Activity/Result (e.g., MIC) |

|---|---|---|

| Molybdenum(VI) complexes | E. coli, S. aureus | Comparable to ampicillin and tetracycline |

| Molybdenum(VI) complexes | B. cerus, L. monocytogenes | Comparable to ampicillin and tetracycline |

| Lanthanum-Schiff base complex | S. aureus | MIC: 125 µg∙mL⁻¹ |

| Free Schiff base ligand | S. aureus | MIC: 500 µg∙mL⁻¹ |

| 2-(4-aminophenyl)benzimidazole derivative | P. aeruginosa | Moderate activity (MIC: 25 µg∙mL⁻¹) |

MIC: Minimum Inhibitory Concentration

Antifungal Efficacy

The fungicidal properties of 2-amino-4-nitrophenol (B125904) and its derivatives have been a subject of study. Research has shown that modifying the amino group can significantly impact antifungal activity. For example, replacing a hydrogen atom in the amino group with an aldehyde group was found to increase fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana. researchgate.net Conversely, introducing a ketone group enhanced the inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis. researchgate.net

Metal complexes of these derivatives have also been tested. Zinc(II) complexes, for example, have demonstrated notable antifungal activity against Candida albicans and Aspergillus niger. nih.gov Chromium(III) complexes have also been reported to be more effective against fungi than bacteria. mdpi.com

Anticancer and Cytotoxicity Studies of this compound Derivatives

The 4-aminophenol (B1666318) moiety is recognized as a key structural component for the growth-suppressing abilities of certain anticancer compounds. nih.gov Fenretinide, an aminophenol derivative, exhibits potent antiproliferative activity by inducing apoptosis, a process potentially linked to the generation of reactive oxygen species (ROS). nih.gov

Recent studies on a series of 2-amino-4,6-diphenylnicotinonitriles (APNs) evaluated their cytotoxic activity against breast cancer cell lines. The results, measured by IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), demonstrated varying levels of efficacy. One compound, in particular, showed exceptional cytotoxicity, even surpassing the potency of the standard chemotherapy drug Doxorubicin. mdpi.com

Table 2: Cytotoxicity (IC₅₀ in µM) of 2-Amino-4,6-diphenylnicotinonitrile Derivatives (APNs)

| Compound | MDA-MB-231 (Breast Cancer) | MCF-7 (Breast Cancer) |

|---|---|---|

| APN Compound 1 | 78.28 ± 3.9 | > 100 |

| APN Compound 3 | Potent (surpassing Doxorubicin) | Potent (surpassing Doxorubicin) |

| APN Compound 4 | Comparable to Doxorubicin | Comparable to Doxorubicin |

| Doxorubicin (Control) | Standard Reference | Standard Reference |

Antioxidant Activity Investigations of Aminophenol Derivatives

The antioxidant potential of aminophenol derivatives has been explored, with some compounds demonstrating significant radical scavenging capabilities. In one study, two synthesized o-aminophenol derivatives exhibited notable antioxidant activity, with SC₅₀ values (the concentration required to scavenge 50% of free radicals) of 12.23 µg/mL and 22.96 µg/mL, respectively. hdujs.edu.vn However, the relationship between aminophenols and oxidative stress is complex, as some derivatives can also exhibit prooxidant properties under certain conditions, such as in the presence of copper ions. researchgate.net

Pharmacological Relevance and Therapeutic Potential (e.g., Analgesics, Anti-inflammatory Agents)

While direct studies on this compound as an analgesic or anti-inflammatory agent are limited, related chemical structures are known for these properties. For example, paracetamol (acetaminophen), a widely used analgesic, is synthesized from 4-aminophenol. wikipedia.org Furthermore, various heterocyclic compounds, such as pyrazole (B372694) derivatives, are recognized for their anti-inflammatory and analgesic effects, often acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govrjeid.com The design of compounds that combine COX-2 inhibition with the release of nitric oxide is a promising strategy for developing potent anti-inflammatory agents with improved safety profiles. nih.gov These examples highlight the therapeutic potential that can be explored within the broader class of aminophenol-related structures.

Enzyme Inhibition and Activation Mechanisms

Aminophenol derivatives can interact with biological systems through various mechanisms, including enzyme inhibition. The prooxidant activity of 2- and 4-aminophenol compounds in the presence of copper ions has been linked to the inactivation of aconitase, an enzyme sensitive to oxidative stress. researchgate.net This process involves the aminophenol reducing copper ions, which then leads to the continuous production of reactive oxygen species that can damage enzymes. researchgate.net This mechanism, where the compound contributes to enzyme inactivation via oxidative stress, is a key aspect of its cytotoxic effects. researchgate.net

Materials Science and Advanced Applications

Nonlinear Optical (NLO) Properties of 2-Amino-4-methyl-6-nitrophenol Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as harmonic generation. Organic molecules with donor-π-acceptor architectures, like derivatives of this compound, are of significant interest for NLO applications due to their potential for large second and third-order optical nonlinearities, fast response times, and high laser damage thresholds.

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a second-order NLO process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure.

Table 1: Comparative SHG Efficiency

| Compound | SHG Efficiency (Relative to Urea) |

| Urea (Reference) | 1.0 |

| 2-amino-6-methylpyridinium nitrophenolate nitrophenol (2A6MPNN) | ~1.8 |

Third Harmonic Generation (THG) Efficiency and Z-scan Analysis

Third Harmonic Generation (THG) is a third-order NLO process where three photons are combined to produce a single photon with three times the frequency. Unlike SHG, THG can occur in materials with or without inversion symmetry. The third-order nonlinear optical properties of a material can be characterized using the Z-scan technique. This method allows for the determination of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.

Experimental data on the THG efficiency and Z-scan analysis of this compound derivatives are scarce. However, studies on other organic molecules with charge-transfer characteristics provide a framework for understanding their potential. For example, Z-scan experiments on chalcone (B49325) derivatives using picosecond laser pulses have revealed nonlinear refractive indices on the order of 10⁻⁷ cm²/GW and nonlinear absorption coefficients around 10⁻³ cm/GW. acrhem.org Similarly, studies on anthraquinone (B42736) derivatives have reported third-order susceptibilities in the order of 10⁻⁴ esu. researchgate.net These organic materials often exhibit a negative nonlinear refractive index, indicating a self-defocusing effect. researchgate.net The nonlinear absorption in many of these systems is attributed to processes like two-photon absorption (TPA) or reverse saturable absorption (RSA). Given the π-conjugated system and the presence of donor and acceptor groups in this compound, its derivatives are expected to exhibit significant third-order NLO properties, making them potential candidates for applications in optical limiting and all-optical switching.

Molecular Hyperpolarizability and Polarizability Calculations

The NLO response of a material originates at the molecular level from the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first-order hyperpolarizability (β) is the microscopic origin of the macroscopic second-order susceptibility (χ⁽²⁾) and is therefore crucial for SHG. The second-order hyperpolarizability (γ) is related to the third-order susceptibility (χ⁽³⁾).

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the hyperpolarizability of molecules. osti.gov For molecules with donor-acceptor substitution patterns, like nitrophenol derivatives, the first-order hyperpolarizability is often dominated by a charge-transfer contribution. researchgate.net The magnitude of β is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge.

Calculations on a related compound, 2-amino 4,6-dimethyl pyrimidine (B1678525) 4-nitrophenol (B140041), have been performed to determine its static and dynamic first hyperpolarizability. mdpi.com Theoretical studies on various push-pull organic molecules have shown that computed first-order hyperpolarizability values can be significantly higher than that of reference materials like urea. researchgate.net For instance, the computed first-order hyperpolarizability (β_tot) for a novel nitrogen-rich energetic salt, Melamine-melaminium 2-acetyl benzoate (B1203000) dihydrate, was found to be 377.570 × 10⁻³¹ esu, indicating an SHG efficiency over 100 times that of urea. researchgate.net These computational approaches allow for the systematic design of new molecules with enhanced NLO properties by tuning the donor, acceptor, and π-linker components.

Table 2: Calculated NLO Parameters for a Representative Organic Salt

| Parameter | Calculated Value |

| Dipole Moment (μ) | High (indicative of charge separation) |

| Polarizability (α) | Significant |

| First Hyperpolarizability (β) | 377.570 × 10⁻³¹ esu (for MMH⁺AB⁻²) researchgate.net |

Charge-Transfer Interactions in NLO Materials

The origin of the large NLO response in many organic molecules is attributed to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. rsc.orgnih.govresearchgate.net In this compound, the amino (-NH₂) and methyl (-CH₃) groups act as electron donors, while the nitro (-NO₂) group is a strong electron acceptor. The phenol (B47542) ring serves as the π-bridge.

Upon excitation by an intense light source, there is a redistribution of electron density from the donor-rich part of the molecule to the acceptor-rich part, leading to a large change in the molecular dipole moment and consequently a high molecular hyperpolarizability. The efficiency of this charge transfer can be probed using techniques like UV-Vis spectroscopy, which often reveals a specific charge-transfer band. researchgate.net For example, in the charge-transfer complex 2A6MPNN, a new absorption band at 408 nm is assigned to the transition of an electron from the highest occupied molecular orbital (HOMO) of the 2-amino-6-methylpyridine (B158447) donor to the lowest unoccupied molecular orbital (LUMO) of the 4-nitrophenol acceptor. researchgate.net The presence of multiple charge-transfer pathways, such as both n→π* and π→π* interactions, can further enhance the NLO properties. researchgate.net By modifying the donor and acceptor strengths, for instance by introducing additional nitro groups, the ICT process can be tuned to optimize the NLO response. rsc.org

Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Supramolecular chemistry involves the study of systems composed of a discrete number of molecules. For NLO applications, particularly SHG, controlling the crystal packing to achieve a non-centrosymmetric arrangement is a key challenge in crystal engineering.

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding is a powerful and directional intermolecular force that plays a crucial role in determining the crystal packing of molecules. semanticscholar.org In this compound, the hydroxyl (-OH), amino (-NH₂), and nitro (-NO₂) groups are all capable of participating in hydrogen bonding as either donors or acceptors.